6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by amination and carboxamidation. One common synthetic route starts with 5-bromo-2-methylpyridine, which undergoes a series of reactions including N,N-dimethylation and subsequent conversion to the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds .
Scientific Research Applications
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylpyridine-3-carboxamide
- 6-amino-2-methylpyridine-3-carboxamide
- 5-bromo-N,N-dimethylpyridine-3-carboxamide
Uniqueness
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is unique due to the presence of both amino and bromo substituents on the pyridine ring, which allows for diverse chemical modifications and applications. Its combination of functional groups provides a versatile platform for the synthesis of complex molecules and materials .
Properties
CAS No. |
1871054-88-4 |
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Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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